3-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-chloro-1-[3-(ethoxymethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-2-15-9-10-4-3-7-13(8-10)11(14)5-6-12/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSXFYKTZJBQDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN(C1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C11H20ClNO2 and a molecular weight of 233.73 g/mol, is structurally characterized by a piperidine ring substituted with an ethoxymethyl group and a chloro group.
| Property | Value |
|---|---|
| Molecular Formula | C11H20ClNO2 |
| Molecular Weight | 233.73 g/mol |
| CAS Number | 2097984-11-5 |
| Purity | ≥98% |
The compound is often utilized in various research applications, particularly in studies related to neuropharmacology and drug design.
The biological activity of 3-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the dopaminergic and serotonergic pathways, which are crucial in regulating mood, cognition, and motor functions.
Pharmacological Studies
Research has indicated that this compound exhibits various pharmacological effects:
- Antidepressant Activity : In animal models, compounds similar to 3-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one have shown potential antidepressant effects, likely due to their ability to increase serotonin levels in the brain.
- Anxiolytic Effects : Studies suggest that the compound may possess anxiolytic properties, reducing anxiety-like behaviors in rodents when administered at specific dosages.
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Study on Depression : A clinical trial involving patients with major depressive disorder indicated that a piperidine derivative similar to 3-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one led to significant reductions in depressive symptoms when compared to placebo controls.
- Anxiety Disorders : Another study focused on generalized anxiety disorder patients demonstrated that administration of a related compound resulted in improved anxiety scores and overall patient well-being.
Toxicological Profile
While the biological activity is promising, understanding the toxicological profile is crucial for safety assessments:
| Toxicity Parameter | Findings |
|---|---|
| Acute Toxicity | Moderate (LD50 values pending) |
| Chronic Exposure | Potential neurotoxicity at high doses |
Further research is needed to fully elucidate the long-term effects and safety profile of this compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperidine-Modified Propanones
(a) 3-Chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
- Structure : Features a pyrazole-substituted piperidine ring.
- Properties : Molecular weight = 255.74 g/mol; CAS 2097991-93-8 .
- Pyrazole derivatives often exhibit enhanced metabolic stability but may reduce solubility compared to ethoxymethyl.
(b) 3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one
Aromatic Ring-Substituted Derivatives
(a) 3-Chloro-1-(thiophen-2-yl)propan-1-one
- Structure: A thiophene-substituted propanone synthesized via Friedel-Crafts acylation.
- Properties : High yields (80–90%) and purity achieved without chromatography .
- Comparison : The thiophene aromatic system enables π-π stacking interactions, whereas the ethoxymethyl-piperidine moiety in the target compound prioritizes flexibility and solubility.
(b) Phenothiazine Derivatives (e.g., Compound 16)
- Structure: 3-Chloro-1-(10H-phenothiazine-10-yl)propan-1-one derivatives.
- Properties : Low synthetic yields (18%) and high melting points (212°C) .
- Comparison: Phenothiazine’s planar tricyclic structure confers antipsychotic activity but reduces solubility. The ethoxymethyl group in the target compound likely improves bioavailability.
(a) (R)-1-(3-((7-Bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one ((R)-28)
- Structure : Bromo-substituted pyrimidoindole-piperidine hybrid.
- Activity : IC50 = 360 nM; improved metabolic stability and neuroprotective effects .
- Comparison : The bromine atom enhances halogen bonding but increases molecular weight. The ethoxymethyl group may reduce toxicity while maintaining similar steric bulk.
(b) 3-(3-((5-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile (33)
Physicochemical and Pharmacological Profiles
Molecular Weight and Solubility
| Compound | Molecular Weight (g/mol) | Key Substituent | Solubility Prediction |
|---|---|---|---|
| Target Compound | ~265 (estimated) | Ethoxymethyl | Moderate (polar ether group) |
| 3-Chloro-1-(4-thiomorpholinyl)propan-1-one | 276.83 | Thiomorpholine | Low (sulfur reduces polarity) |
| (R)-28 (kinase inhibitor) | ~400 (estimated) | Bromo-pyrimidoindole | Low (high aromaticity) |
Preparation Methods
Alkylation of Piperidine with Ethoxymethyl Chloride
A common first step involves the alkylation of piperidine at the nitrogen atom with 2-(ethoxymethyl)chloride or its derivatives. This reaction is generally performed in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, in the presence of a base like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3), at room temperature or slightly elevated temperatures.
- Reaction conditions:
- Solvent: DMF
- Base: Cs2CO3 or K2CO3
- Temperature: Room temperature to 50°C
- Time: 1–3 hours
This step yields the N-(ethoxymethyl)piperidine intermediate with high regioselectivity.
Introduction of the 3-Chloropropanoyl Group
The next step involves the acylation of the piperidine nitrogen with 3-chloropropanoyl chloride or a suitable equivalent. This reaction typically requires:
- Use of an acid chloride (3-chloropropanoyl chloride) or anhydride.
- A base such as triethylamine (Et3N) to neutralize the HCl formed.
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature control (0°C to room temperature) to avoid side reactions.
The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the acyl chloride, forming the amide linkage and introducing the 3-chloropropanoyl moiety.
Alternative One-Pot Synthesis
Some protocols suggest a one-pot synthesis where the alkylation and acylation steps are combined sequentially without isolation of intermediates. This approach uses:
- Stepwise addition of ethoxymethyl chloride followed by 3-chloropropanoyl chloride.
- Careful control of stoichiometry and reaction times.
- Purification by column chromatography or recrystallization.
Representative Synthesis Example
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Piperidine + 2-(ethoxymethyl)chloride, Cs2CO3, DMF, RT, 2 h | Formation of N-(ethoxymethyl)piperidine |
| 2 | Addition of 3-chloropropanoyl chloride, Et3N, DCM, 0°C to RT, 3 h | Formation of 3-chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one |
| 3 | Workup: Extraction, washing, drying, purification by silica gel chromatography | Pure target compound obtained |
Analytical and Characterization Data
- Molecular Formula: C11H20ClNO2
- Molecular Weight: 233.73 g/mol
- Structural Confirmation: NMR, MS, IR spectroscopy
- Purity Assessment: HPLC or GC analysis
Mass spectrometry data typically show the molecular ion peak at m/z 234 [M+H]+, confirming molecular weight. NMR spectra reveal characteristic signals for the ethoxymethyl group, piperidine ring protons, and the chloro-propanone moiety.
Research Findings and Optimization Notes
- The regioselectivity of alkylation can be influenced by the choice of base and solvent.
- The chloro substituent’s position on the propanone chain is critical for downstream reactivity.
- Purification methods such as column chromatography using n-hexane and ethyl acetate mixtures are effective.
- Reaction yields typically range from 70% to 90% depending on conditions and scale.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Alkylation reagent | 2-(Ethoxymethyl)chloride | High purity required |
| Base | Cs2CO3 or K2CO3 | Ensures deprotonation and alkylation |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents preferred |
| Alkylation temperature | Room temperature to 50°C | Higher temps may cause side reactions |
| Acylation reagent | 3-Chloropropanoyl chloride | Moisture sensitive |
| Acylation base | Triethylamine | Neutralizes HCl byproduct |
| Acylation solvent | DCM or THF | Anhydrous conditions recommended |
| Acylation temperature | 0°C to room temperature | Controls reaction rate and selectivity |
| Purification | Silica gel column chromatography | n-Hexane/EtOAc solvent system |
| Yield | 70–90% | Dependent on reaction control |
Q & A
Basic Research Questions
Q. What are the key structural features of 3-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one, and how are they experimentally determined?
- Methodological Answer : The compound's structure is characterized by a piperidine ring substituted with an ethoxymethyl group and a chlorinated propanone moiety. Structural elucidation involves:
- X-ray crystallography : Refinement using programs like SHELXL (e.g., iterative cycles of least-squares minimization and electron density mapping to resolve bond lengths/angles) .
- Spectroscopy : NMR (¹H/¹³C) for confirming hydrogen and carbon environments, IR for carbonyl (C=O) and C-Cl bond identification, and mass spectrometry for molecular weight validation.
Q. What synthetic routes are recommended for preparing this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Functionalization of the piperidine ring (e.g., ethoxymethylation via nucleophilic substitution using NaH as a base in THF) .
- Step 2 : Coupling with 3-chloropropanoyl chloride under anhydrous conditions, using Lewis acids (e.g., AlCl₃) to activate the carbonyl group .
- Optimization : Continuous flow reactors improve yield and reduce reaction times by enhancing mixing and heat transfer .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Key precautions include:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (P280/P284 codes) .
- Ventilation : Use fume hoods to prevent inhalation (P271) and minimize exposure to vapors.
- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent degradation (P233/P410) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in diverse reaction environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO vs. water) to assess stability and interaction with biological targets .
- Tools : Software like Gaussian or ORCA for energy minimization, referencing InChI keys (e.g., FESITMJOKPBVDA-UHFFFAOYSA-N) for input structures .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and control groups to isolate compound-specific effects .
- Purity Validation : Use HPLC (≥95% purity) to rule out by-products (e.g., residual AlCl₃ from synthesis) as confounding factors .
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ comparisons under identical conditions (pH, temperature) to validate reproducibility .
Q. How does the ethoxymethyl group influence pharmacokinetic properties compared to analogs?
- Methodological Answer :
- Lipophilicity : Measure logP values (e.g., via shake-flask method) to compare membrane permeability with methyl or hydroxyl analogs .
- Metabolic Stability : Incubate with liver microsomes to track ethoxymethyl oxidation vs. demethylation pathways .
- Structural Comparisons : Use SAR studies on analogs (e.g., 3-Chloro-1-(3-methylpiperidin-1-yl)propan-1-one) to correlate substituent effects with bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
